Methyl3-(thiazol-2-yl)propanoate
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Overview
Description
Methyl3-(thiazol-2-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of Methyl3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure higher yields and purity .
Chemical Reactions Analysis
Methyl3-(thiazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .
Scientific Research Applications
Methyl3-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. This interaction can lead to the modulation of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Methyl3-(thiazol-2-yl)propanoate can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Tiazofurin: Used in cancer treatment.
What sets this compound apart is its unique structure, which allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)3-2-6-8-4-5-11-6/h4-5H,2-3H2,1H3 |
InChI Key |
AVNCJMDYHUIEOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC=CS1 |
Origin of Product |
United States |
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